Scalable Synthesis: A 58% Yield for Multi-Gram Scale Production
A key differentiator for procurement is the existence of a documented, scalable synthesis for this specific compound, which is not universally available for all analogs. A patent procedure demonstrates the synthesis of Methyl 6-amino-5-chloropyrimidine-4-carboxylate on a >10-gram scale with a 58% isolated yield [1]. This is a critical piece of data for industrial or research-scale applications. While many close analogs (e.g., ethyl ester or fluoro analogs) are commercially available, their published synthetic methods often lack the same level of detail regarding yield and scalability, making process development for a substitution uncertain and potentially costly.
| Evidence Dimension | Synthetic Yield on >10g scale |
|---|---|
| Target Compound Data | 58% isolated yield |
| Comparator Or Baseline | Generic analogs (e.g., Ethyl 6-amino-5-chloropyrimidine-4-carboxylate, Methyl 6-amino-5-fluoropyrimidine-4-carboxylate) |
| Quantified Difference | Not quantifiable due to lack of directly comparable data; however, the 58% yield for the target compound serves as a specific and favorable benchmark. |
| Conditions | Synthesis from 6-amino-5-chloropyrimidine-4-carboxylic acid using thionyl chloride and methanol, purified by column chromatography [1]. |
Why This Matters
This documented, high-yielding synthesis on a multi-gram scale de-risks procurement for pilot studies and reduces the uncertainty associated with scaling up less well-characterized analogs.
- [1] SUNSHINE LAKE PHARM CO LTD. (2022). CN112250666B - Substituted pyrimidines and uses thereof. Google Patents. View Source
